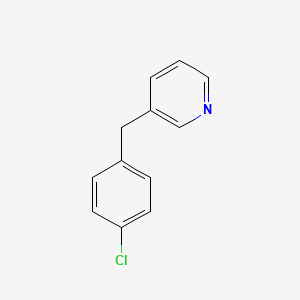

3-(4-Chlorobenzyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

- Antiviral Activity : Derivatives of 3-(4-Chlorobenzyl)pyridine have been investigated for antiviral properties. For instance:

- Anticancer Activity : Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole exhibited significant anticancer activity .

Scientific Research Applications

Organochromium Compound Synthesis

3-(4-Chlorobenzyl)pyridine plays a role in the synthesis of organochromium compounds. For instance, it has been used in creating water-soluble σ-bonded dichlorotris(pyridine)benzylchromium(III) complexes. These complexes were derived from reactions involving dichlorobis(pyridine)chromium(II) and benzyl halides in pyridine solution, offering insights into both benzyl anion and radical sources (Sneeden & Throndsen, 1966).

Magnetic and Structural Properties in Coordination Compounds

In coordination chemistry, this compound has been utilized to study the magnetic and structural properties of transition metal coordination compounds. Notably, its reaction with cobalt thiocyanate has led to compounds displaying antiferromagnetic phase transitions and metamagnetic transitions, contributing significantly to the understanding of single-chain magnetic behavior in such compounds (Werner et al., 2015).

Photochemical Applications

This compound has relevance in photochemistry as well. It has been employed in the synthesis of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which are new emitters in solution at room temperature. This application is pivotal for understanding photophysical properties in the solid state and potential use in photo-emitting materials (Mancilha et al., 2011).

Crystal Structure Analysis

This compound is also valuable in crystallography. Its synthesis and structural analysis, such as in the case of 8-chloro-3-((3-chlorobenzyl)thio)-(1,2,4)triazolo(4,3-a)pyridine, have provided critical insights into molecular geometry and bonding, which are essential for the development of new materials and pharmaceuticals (Mu et al., 2015).

Future Directions

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEKNDHWFITNTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)

![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)

![2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2494025.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)

![2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2494031.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)

![N-(1,3-benzothiazol-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)